

An In-depth Technical Guide to 4-Cyanobenzoyl Fluoride

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Compound of Interest

Compound Name: 4-Cyanobenzoyl fluoride

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This technical guide provides a comprehensive overview of the chemical properties of **4-cyanobenzoyl fluoride**, including its molecular formula and weight. It also outlines a general experimental protocol for its synthesis from its carboxylic acid precursor, based on established fluorination methodologies.

Core Chemical Data

4-Cyanobenzoyl fluoride is an acyl fluoride derivative of benzoic acid, featuring a nitrile group at the para position. This bifunctional molecule holds potential as a versatile building block in medicinal chemistry and materials science. Its precise molecular characteristics are summarized below.

Property	Value
Molecular Formula	C ₈ H ₄ FNO
Molecular Weight	Approximately 149.12 g/mol
CAS Number	77976-02-4

Synthesis of 4-Cyanobenzoyl Fluoride

The synthesis of **4-cyanobenzoyl fluoride** can be achieved through the deoxyfluorination of its corresponding carboxylic acid, 4-cyanobenzoic acid. While a specific, detailed protocol for this exact conversion is not widely published, a general and effective method involves the use of modern fluorinating reagents.

Experimental Protocol: General Deoxyfluorination of a Carboxylic Acid

This protocol is a generalized procedure based on the deoxyfluorination of carboxylic acids using aminodifluorosulfinium salts like XtalFluor-E®, which are noted for their stability and effectiveness at room temperature.^[1]

Materials:

- 4-Cyanobenzoic acid
- XtalFluor-E® (or a similar deoxyfluorinating agent such as DAST or Deoxo-Fluor®)^{[2][3]}
- Sodium fluoride (NaF, catalytic amount)^[1]
- Ethyl acetate (EtOAc, anhydrous)
- Inert gas (e.g., Argon or Nitrogen)
- Standard laboratory glassware
- Magnetic stirrer
- Filtration apparatus

Procedure:

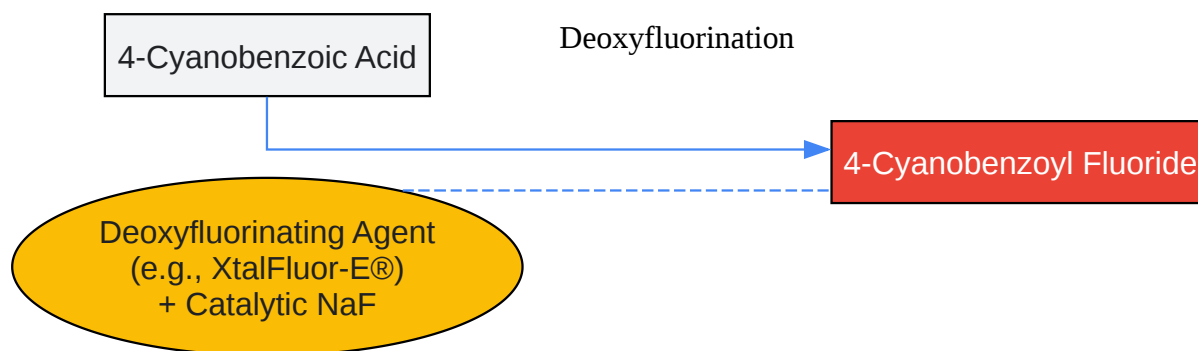
- In a clean, dry reaction vessel under an inert atmosphere, dissolve 4-cyanobenzoic acid in anhydrous ethyl acetate.
- To this solution, add a catalytic amount of sodium fluoride.
- While stirring at room temperature, slowly add XtalFluor-E® (typically 1.1 to 1.5 equivalents) to the reaction mixture.

- Allow the reaction to proceed at room temperature, monitoring the progress by a suitable analytical method (e.g., TLC or NMR spectroscopy).
- Upon completion, the reaction mixture can be quenched and worked up. A common workup involves filtration through a pad of silica gel to remove solid byproducts.[1]
- The solvent is then removed under reduced pressure to yield the crude **4-cyanobenzoyl fluoride**.
- Further purification, if necessary, can be achieved by distillation or chromatography.

This direct conversion from a carboxylic acid offers an attractive alternative to traditional methods that may involve a two-step process via the corresponding acyl chloride.[4]

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the conversion of a carboxylic acid to an acyl fluoride, a key transformation in the preparation of **4-cyanobenzoyl fluoride**.



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Caption: General synthesis workflow for **4-cyanobenzoyl fluoride**.

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References

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